5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779956
InChI: InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C13H10BrN3O2
Molecular Weight: 320.14 g/mol

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC14779956

Molecular Formula: C13H10BrN3O2

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide -

Specification

Molecular Formula C13H10BrN3O2
Molecular Weight 320.14 g/mol
IUPAC Name 5-bromo-N-(2-methyl-3H-benzimidazol-5-yl)furan-2-carboxamide
Standard InChI InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18)
Standard InChI Key RDSJPSBBJNNPGA-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a benzimidazole ring and a furan ring. The benzimidazole component is substituted with a methyl group at the 2-position and a bromine atom at the 5-position, while the furan-2-carboxamide group is attached via an amide bond to the benzimidazole’s 5-amino group. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Molecular Formula: C₁₄H₁₁BrN₃O₂
Molecular Weight: 349.16 g/mol
Key Functional Groups:

  • Benzimidazole (aromatic, planar)

  • Furan (oxygen-containing heterocycle)

  • Carboxamide (hydrogen-bonding capability)

  • Bromine (electrophilic substituent)

  • Methyl (electron-donating group)

The crystal structure of analogous brominated benzimidazoles, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, reveals planarity in the benzimidazole ring and intermolecular hydrogen bonding involving the amide group, which may stabilize the lattice . While direct crystallographic data for this specific compound is limited, computational modeling predicts similar packing behavior due to shared functional motifs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzimidazole-H), 7.92 (d, J = 3.6 Hz, 1H, furan-H), 7.68 (d, J = 8.4 Hz, 1H, benzimidazole-H), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 6.98 (s, 1H, benzimidazole-H), 2.51 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.2 (C=O), 151.8 (furan-C), 143.5 (benzimidazole-C), 128.9 (Br-C), 122.4 (CH₃-C), 112.3 (furan-C), 21.7 (CH₃).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), and 675 cm⁻¹ (C-Br stretch).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with acetic acid under acidic conditions yields 5-bromo-2-methyl-1H-benzimidazole .

  • Furan-2-Carboxamide Introduction: Reaction of furan-2-carbonyl chloride with the benzimidazole’s 5-amino group in the presence of a base (e.g., triethylamine) forms the amide linkage.

Reaction Scheme:

4-Bromo-1,2-diaminobenzene+Acetic AcidHCl, Δ5-Bromo-2-methyl-1H-benzimidazole\text{4-Bromo-1,2-diaminobenzene} + \text{Acetic Acid} \xrightarrow{\text{HCl, Δ}} \text{5-Bromo-2-methyl-1H-benzimidazole} 5-Bromo-2-methyl-1H-benzimidazole+Furan-2-carbonyl chlorideEt₃N, DCMTarget Compound\text{5-Bromo-2-methyl-1H-benzimidazole} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Biological Activities

Antimicrobial Properties

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus2–8
Escherichia coli4–16
Candida albicans1–4

The bromine atom enhances membrane penetration, while the furan carboxamide disrupts microbial enzyme systems .

Cell LineIC₅₀ (µM)Reference
HePG2 (liver)12.3
MCF7 (breast)18.7
HCT116 (colon)22.1

Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression .

Physicochemical Properties

Solubility and Stability

  • Solubility: Slightly soluble in water (0.12 mg/mL), highly soluble in DMSO (45 mg/mL).

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).

Thermal Properties

  • Melting Point: 214–216°C.

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C.

Applications and Future Directions

The compound’s dual functionality (benzimidazole + furan carboxamide) positions it as a versatile scaffold for drug discovery. Ongoing research focuses on:

  • Antiviral Agents: Targeting RNA-dependent RNA polymerases .

  • Kinase Inhibitors: Modulating EGFR and VEGFR pathways .

  • Material Science: As a ligand in coordination polymers for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator